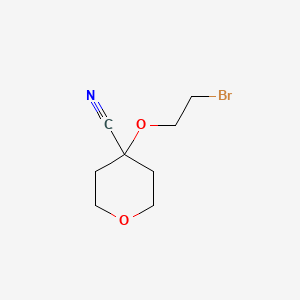

4-(2-Bromoethoxy)oxane-4-carbonitrile

Description

Significance of Heterocyclic Scaffolds in Synthetic Design

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense interest in medicinal chemistry and materials science. researchgate.netnih.gov More than 90% of new drugs incorporate a heterocyclic moiety, underscoring their critical role in drug design. semanticscholar.org These scaffolds provide a three-dimensional framework that can be decorated with various substituents to fine-tune a molecule's physicochemical properties, such as its solubility, polarity, and lipophilicity. nih.govibmmpeptide.com This modulation can lead to enhanced pharmacological activity and improved pharmacokinetic profiles. ibmmpeptide.com

The oxane, or tetrahydropyran (B127337), ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is prevalent in a wide array of natural products, most notably in pyranose sugars like glucose. wikipedia.org In synthetic chemistry, the tetrahydropyran ring serves as a crucial building block for constructing more complex molecular architectures. organic-chemistry.org Its conformational stability and the ability to introduce stereocenters with high control make it an attractive scaffold for asymmetric synthesis. The synthesis of substituted tetrahydropyrans is an active area of research, with various methods developed for their construction. organic-chemistry.orgdntb.gov.ua

The Nitrile Functional Group: Versatility in Chemical Transformations

The nitrile, or cyano, group (–C≡N) is an exceptionally versatile functional group in organic synthesis. researchgate.netresearchgate.net Its unique electronic structure and reactivity make it a valuable precursor to a wide range of other functionalities. researchgate.netnumberanalytics.com Nitriles are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netturito.com

The cyano group consists of a carbon atom triple-bonded to a nitrogen atom. fiveable.me The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°. libretexts.orglibretexts.org Due to the high electronegativity of nitrogen, the C≡N bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. fiveable.melibretexts.org This polarization makes the carbon atom susceptible to attack by nucleophiles. libretexts.org The lone pair of electrons on the nitrogen is held tightly in an sp hybrid orbital, rendering nitriles less basic than amines. libretexts.orglibretexts.org

Interactive Data Table: Properties of the Nitrile Functional Group

| Property | Description |

|---|---|

| Hybridization | Carbon and Nitrogen are sp-hybridized. |

| Geometry | Linear with a 180° bond angle. |

| Polarity | Highly polar due to the electronegativity of Nitrogen. |

The nitrile group is a cornerstone in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The addition of organometallic reagents, such as Grignard reagents, to nitriles followed by hydrolysis provides a powerful method for the synthesis of ketones, thus forming a new C-C bond. libretexts.orglibretexts.org Furthermore, the reduction of nitriles is a common and efficient route to primary amines, establishing a new C-N single bond and two new C-H bonds. numberanalytics.comlibretexts.orgquizlet.com The hydrolysis of nitriles under acidic or basic conditions yields carboxylic acids, offering another pathway for functional group interconversion. libretexts.orgquizlet.comslideshare.net

The Bromoethoxy Moiety: A Prominent Handle for Further Elaboration

The bromoethoxy group [–O–CH₂–CH₂–Br] is a bifunctional moiety that serves as a valuable synthetic handle. The ether linkage provides a stable connection to the core scaffold, while the terminal bromine atom is a reactive site for a variety of nucleophilic substitution reactions. Alkyl halides, in general, are important functional groups for substitution and elimination reactions. masterorganicchemistry.com The bromine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of new functional groups and the extension of the carbon skeleton, making the bromoethoxy moiety a versatile tool for late-stage functionalization and the diversification of molecular structures. nih.gov

Nucleophilic Substitution Reactivity of Alkyl Bromides

Alkyl bromides are versatile electrophiles in organic synthesis, readily participating in nucleophilic substitution reactions. msu.edu The carbon-bromine bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. msu.edu The reactivity of alkyl bromides in nucleophilic substitution is highly dependent on the structure of the alkyl group.

Primary alkyl bromides, such as the 2-bromoethoxy group, are particularly well-suited for S\N2 reactions. uci.edu In the S\N2 mechanism, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (the bromide ion), resulting in an inversion of stereochemistry at the carbon center. The rate of S\N2 reactions is sensitive to steric hindrance; primary alkyl halides are more reactive than secondary, which are in turn more reactive than tertiary halides. msu.edu A wide range of nucleophiles can displace the bromide, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ucalgary.ca

| Nucleophile | Product Functional Group |

| Hydroxide (B78521) (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Thiolate (RS⁻) | Thioether (Sulfide) |

| Azide (B81097) (N₃⁻) | Azide |

| Cyanide (CN⁻) | Nitrile |

| Amines (RNH₂, R₂NH, R₃N) | Amines |

| Carboxylates (RCOO⁻) | Ester |

| Acetylides (RC≡C⁻) | Alkyne |

Utility in Ether Linkage Construction and Subsequent Functionalization

The 2-bromoethoxy group is a valuable building block for the construction of ether linkages. One of the most common methods for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. libretexts.org The 2-bromoethoxy moiety can serve as the electrophilic partner in this reaction, allowing for the introduction of an ethoxy group that is further functionalized with a bromine atom. This bromine can then be displaced in a subsequent nucleophilic substitution, enabling the extension of molecular chains.

Ethers are generally stable to a wide range of reaction conditions, making them excellent linkers in complex molecules. chemistrysteps.com However, they can be cleaved under harsh conditions, typically by treatment with strong acids such as HBr or HI. chemistrysteps.com This cleavage reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of a primary alkyl ether, this cleavage would likely occur through an S\N2 mechanism. chemistrysteps.com

Contextualizing 4-(2-Bromoethoxy)oxane-4-carbonitrile as a Unique Synthetic Intermediate

The compound this compound represents a unique and potentially powerful synthetic intermediate due to the convergence of several reactive functional groups on a single, well-defined scaffold.

The Confluence of Reactive Functional Groups at the Tetrahydropyran-4-Position

The structure of this compound is characterized by a tetrahydropyran ring substituted at the 4-position with both a nitrile group and a 2-bromoethoxy group. This arrangement of functional groups offers multiple avenues for chemical modification.

The 2-Bromoethoxy Group: As discussed, the primary alkyl bromide is a potent electrophile, susceptible to S\N2 reactions with a variety of nucleophiles. This allows for the attachment of a wide range of molecular fragments to the tetrahydropyran core via an ether linkage.

The Nitrile Group: The nitrile (or cyano) group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine. This allows for the introduction of acidic or basic functionality into the molecule.

The Ether Linkage: The ether that connects the bromoethyl group to the tetrahydropyran ring is relatively stable but can be cleaved under strongly acidic conditions, potentially offering a strategic disconnection in a complex synthesis.

The Quaternary Center: The 4-position of the oxane ring is a quaternary carbon, which can impart steric hindrance that may influence the reactivity of the adjacent functional groups.

| Functional Group | Potential Transformations | Reagents |

| Alkyl Bromide | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, CN⁻, N₃⁻) |

| Nitrile | Hydrolysis to Carboxylic Acid | H₃O⁺ or OH⁻, heat |

| Nitrile | Reduction to Primary Amine | LiAlH₄ or H₂, catalyst |

| Ether | Cleavage | HBr or HI, heat |

Overview of Anticipated Research Trajectories for Complex Molecule Synthesis

The unique combination of functional groups in this compound suggests several promising research trajectories for its use in the synthesis of complex molecules.

One potential application lies in the synthesis of novel heterocyclic compounds. The bromoethoxy chain could be functionalized with a nucleophile that could then react with the nitrile group or a derivative thereof, leading to the formation of a new ring system fused or spiro-fused to the tetrahydropyran core.

Furthermore, this compound could serve as a versatile scaffold for the development of compound libraries for drug discovery. The sequential and orthogonal reactivity of the bromide and nitrile groups would allow for the rapid generation of a diverse set of analogs. For example, the bromide could be displaced with a library of amines, and the nitrile could then be hydrolyzed to the corresponding carboxylic acids, creating a library of amino acids built upon the tetrahydropyran scaffold.

The stereochemistry of the tetrahydropyran ring could also be exploited. If the compound can be prepared in an enantiomerically pure form, it could be used as a chiral building block for the asymmetric synthesis of natural products and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2/c9-3-6-12-8(7-10)1-4-11-5-2-8/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAWURJYGQAUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Bromoethoxy Oxane 4 Carbonitrile and Analogous Structures

Retrosynthetic Analysis of the 4-(2-Bromoethoxy)oxane-4-carbonitrile Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. ias.ac.inamazonaws.com For this compound, the analysis focuses on the disconnection of the oxane ring and the strategic introduction of the geminal substituents at the C4 position.

The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many natural products and pharmaceuticals. rsc.org Its disconnection can be approached in several ways. A common strategy involves a C-O bond disconnection, which simplifies the cyclic ether to an acyclic hydroxy-alkene or a related precursor. This approach is the reverse of various cyclization reactions, such as intramolecular Williamson ether synthesis or acid-catalyzed hydroalkoxylation of an olefin. organic-chemistry.org

Another powerful disconnection strategy for the oxane ring is based on the reverse of the Prins reaction. This involves breaking two carbon-carbon bonds and a carbon-oxygen bond, leading to a homoallylic alcohol and an aldehyde or ketone. nih.gov This approach is particularly useful for constructing highly substituted tetrahydropyran rings.

A two-group C-X disconnection approach can also be considered, where X is a heteroatom. For ethers, the disconnection is made at the C-O bond. amazonaws.com In the context of the oxane ring, this would lead to a diol precursor that can be cyclized.

| Disconnection Strategy | Precursor(s) | Forward Reaction |

| C-O Bond Disconnection | 5-Hydroxy-alkenal or equivalent | Intramolecular Hemiacetalization followed by reduction |

| Reverse Prins Reaction | Homoallylic alcohol and an aldehyde/ketone | Prins Cyclization |

| Double C-O Disconnection | 1,5-Pentanediol derivative | Intramolecular Williamson Ether Synthesis |

This table outlines common retrosynthetic disconnection strategies for the oxane ring.

The quaternary carbon at the C4 position, substituted with both a carbonitrile and a 2-bromoethoxy group, presents a significant synthetic challenge. A key retrosynthetic disconnection would be at the C4-O bond of the ether linkage, suggesting a precursor such as 4-cyano-4-hydroxytetrahydropyran. This intermediate could then be subjected to an etherification reaction.

The 4-cyano-4-hydroxytetrahydropyran itself can be disconnected to tetrahydropyran-4-one. The forward reaction would be the formation of a cyanohydrin from the ketone, a classic method for generating a hydroxyl and a nitrile group on the same carbon. wikipedia.orglibretexts.org

Alternatively, a spiro-epoxide centered at C4 of the oxane ring could be a precursor. The ring-opening of this epoxide with a cyanide nucleophile would yield the desired 4-cyano-4-hydroxytetrahydropyran intermediate. nih.govthieme-connect.deresearchgate.net This SN2-type reaction would proceed with inversion of stereochemistry if a chiral center is present.

Synthesis of the Tetrahydropyran-4-carbonitrile Core

The tetrahydropyran-4-carbonitrile moiety is the central scaffold of the target molecule. Its synthesis can be achieved through various cyclization reactions to form the oxane ring, followed by the introduction of the nitrile group.

The formation of the tetrahydropyran ring is a key step in the synthesis. Several methods are available for this transformation, with the Prins cyclization being a particularly powerful tool. rsc.orgorganic-chemistry.org

The Prins reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.gov This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene to form the tetrahydropyran ring. The reaction can be terminated by the capture of the resulting carbocation by a nucleophile, which can be water to form a 4-hydroxytetrahydropyran, or other nucleophiles present in the reaction mixture. beilstein-journals.org

Several variants of the Prins cyclization have been developed to control the stereoselectivity and expand the scope of the reaction. The use of Lewis acids such as InCl3, SnCl4, and BiCl3 can promote the reaction under mild conditions and with high diastereoselectivity. beilstein-journals.org Aza-Prins cyclizations, where an imine is used instead of an aldehyde, lead to the formation of piperidines.

For the synthesis of the tetrahydropyran-4-carbonitrile core, a Prins cyclization could be envisioned using a homoallylic alcohol and a protected cyanohydrin of formaldehyde (B43269) (glycolonitrile), although this is a less common approach. A more conventional route would involve a Prins cyclization to form a 4-hydroxytetrahydropyran, which is then converted to the nitrile.

| Catalyst | Substrates | Product | Yield | Reference |

| InCl3 | Homoallylic alcohol, Aldehyde | Polysubstituted tetrahydropyran | High | organic-chemistry.org |

| SnCl4 | Homoallylic alcohol, Aldehyde | 4-Chlorotetrahydropyran | Good | beilstein-journals.org |

| BiCl3 (microwave) | Homoallylic alcohol, Aldehyde | 4-Chloro-cis-2,6-disubstituted tetrahydropyran | High | beilstein-journals.org |

| Phosphomolybdic acid | Homoallylic alcohol, Aldehyde | cis-4-Hydroxytetrahydropyran | High | organic-chemistry.org |

This table presents examples of catalysts and substrates used in Prins cyclization reactions for the synthesis of substituted tetrahydropyrans.

An alternative to the Prins cyclization for the formation of the oxane ring is the intramolecular hydroalkoxylation of a δ-hydroxy olefin, which can be catalyzed by various transition metals. organic-chemistry.org Another approach involves the reaction of δ-halocarbanions with aldehydes, leading to substituted tetrahydropyrans. organic-chemistry.org

Cyclization Reactions for Oxane Ring Formation

Oxa-Michael Additions and Related Intramolecular Cyclizations

The intramolecular oxa-Michael reaction, also known as an oxo-Michael or oxy-Michael reaction, is a powerful and widely used method for the synthesis of substituted tetrahydropyrans. whiterose.ac.ukrsc.org This reaction involves the conjugate addition of an internal oxygen nucleophile (a hydroxyl group) to an α,β-unsaturated system, such as an ester, ketone, or nitrile, to form the six-membered oxane ring. nih.govresearchgate.net

Historically, these reactions were often overlooked due to perceived issues with reactivity and selectivity. rsc.orgnih.gov However, recent advancements have significantly broadened their scope, establishing them as standard transformations in organic synthesis. rsc.orgresearchgate.net The development of organocatalytic asymmetric oxa-Michael additions, in particular, has enabled the synthesis of chiral, enantioenriched heterocyclic compounds with high yields and stereoselectivities. rsc.org

A key advantage of this methodology is its ability to control stereochemistry. For instance, studies on thioester oxy-Michael cyclizations have shown that reaction conditions can dictate the formation of either 2,6-cis or 2,6-trans-substituted tetrahydropyrans. whiterose.ac.uk Computational and experimental investigations revealed that the presence and role of a 4-hydroxyl group were essential for this stereodivergence, with different conditions favoring either chair-like or boat-like transition states. whiterose.ac.uk

Table 1: Examples of Oxa-Michael Cyclization for Tetrahydropyran Synthesis

| Starting Material | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Hydroxy α,β-unsaturated thioester | TFA | 2,6-cis-THP | >13:1 | whiterose.ac.uk |

| Hydroxy α,β-unsaturated thioester | TBAF | 2,6-trans-THP | >1:0 | whiterose.ac.uk |

Hetero-Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a highly efficient and atom-economical method for constructing six-membered heterocyclic rings. researchgate.netrsc.orgmdpi.com In the context of oxane synthesis, this pericyclic reaction typically involves a [4+2] cycloaddition between an electron-rich diene and a dienophile containing a carbonyl group (an oxo-dienophile), or an inverse-electron-demand HDA where an electron-poor 1-oxa-1,3-butadiene reacts with an electron-rich dienophile. nih.govnumberanalytics.com

This methodology provides direct access to dihydropyran systems, which can be subsequently reduced to the corresponding tetrahydropyran ring. nih.gov The reaction is a cornerstone for the synthesis of dihydropyrans, which are key building blocks for carbohydrates and other natural products. nih.gov The HDA reaction can be part of a domino or cascade sequence, for example, a Knoevenagel condensation followed by an intramolecular HDA cycloaddition, providing rapid access to complex heterocyclic frameworks. nih.gov

Table 2: Hetero-Diels-Alder Reaction Variants for Pyran Synthesis

| Reaction Type | Diene Component | Dienophile Component | Resulting Ring System | Reference |

|---|---|---|---|---|

| Normal Electron Demand | Electron-rich diene | Aldehyde or ketone | Dihydropyran | numberanalytics.com |

| Inverse Electron Demand | 1-Oxa-1,3-butadiene | Electron-rich alkene (e.g., vinyl ether) | Dihydropyran | nih.gov |

Radical Cyclizations for Oxane Synthesis

Radical cyclizations offer a complementary approach to the formation of tetrahydropyran rings. researchgate.netrsc.org This strategy typically involves the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring. A common method involves the cyclization of an oxygen-centered radical onto an alkene, or more frequently, a carbon-centered radical attacking an alkene with subsequent trapping by an oxygen-containing group.

For instance, a mild and convenient free-radical cyclization of unsaturated alkyl halides can be achieved using a NiCl₂•DME/Pybox complex as a catalyst with zinc powder in methanol, affording oxacycles in high yields. organic-chemistry.org Systematic studies have been conducted to understand the effects of substituents on the efficiency and stereoselectivity of these radical cyclizations in forming tetrahydropyran rings. acs.org

Catalytic Methods for Tetrahydropyran Formation

A wide range of catalytic methods have been developed for the efficient synthesis of tetrahydropyrans. These methods often provide advantages in terms of mild reaction conditions, high yields, and stereoselectivity. ntu.edu.sg

One of the most prominent catalytic strategies is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. ntu.edu.sgbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate that is trapped intramolecularly by the alkene, forming the tetrahydropyran ring. beilstein-journals.org Various Lewis acids, such as InCl₃ and SnCl₄, as well as phosphomolybdic acid, can catalyze this transformation effectively. organic-chemistry.org A variation, the silyl-Prins cyclization, utilizes allylsilanes to trap the oxocarbenium ion. nih.gov

Another important class of catalytic methods is the intramolecular hydroalkoxylation of δ-hydroxy olefins. organic-chemistry.org This involves the addition of an alcohol group across a carbon-carbon double bond within the same molecule. This transformation can be catalyzed by a variety of transition metals, including platinum, gold, copper, and cobalt complexes, and often tolerates a wide range of functional groups. organic-chemistry.org

Table 3: Selected Catalytic Methods for Tetrahydropyran Synthesis

| Method | Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Prins Cyclization | Phosphomolybdic acid | Homoallylic alcohols, Aldehydes | High yields, all-cis selectivity, performed in water | organic-chemistry.org |

| Silyl-Prins Cyclization | TMSOTf | Silane, Aldehyde | Forms cis-2,6-disubstituted THPs | beilstein-journals.orgnih.gov |

| Intramolecular Hydroalkoxylation | Platinum complexes | γ- and δ-hydroxy olefins | Tolerates numerous functional groups | organic-chemistry.org |

Introduction of the Nitrile Group at the C-4 Position

Once the oxane ring is constructed, the next crucial step is the introduction of the carbonitrile moiety at the C-4 position. This can be accomplished through several standard organic transformations.

Cyanation Reactions (e.g., nucleophilic displacement with cyanide)

A primary method for installing a nitrile group is through a nucleophilic substitution reaction. chemrevise.org This typically involves a precursor with a good leaving group at the C-4 position of the oxane ring, which is then displaced by a cyanide nucleophile, such as sodium or potassium cyanide. chemguide.co.ukacs.org

The reaction generally proceeds via an S_N2 mechanism, especially if the C-4 position is on a secondary carbon. chemguide.co.ukdocbrown.info In this one-step mechanism, the cyanide ion attacks the electrophilic carbon atom, simultaneously displacing the leaving group. docbrown.info For this to be feasible, a 4-hydroxyoxane intermediate would first need to be converted into a more reactive species. Common strategies include conversion of the alcohol to a tosylate, mesylate, or a halide (e.g., via the Appel reaction). The reaction is typically carried out in a polar aprotic solvent like DMSO or in an alcoholic solvent under reflux conditions to facilitate the substitution. chemguide.co.ukacs.org

Reaction Scheme: S_N2 Cyanation Oxane-4-OLG + CN⁻ → Oxane-4-CN + LG⁻ (where LG = a leaving group like OTs, OMs, Br, I)

Addition of Cyanide to Carbonyl Intermediates

An alternative and highly effective route to a 4-cyano-oxane structure involves the use of a carbonyl intermediate, specifically tetrahydropyran-4-one. google.com This ketone can be synthesized through various methods, including the hydrogenation of pyran-4-one precursors. google.com

The addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of tetrahydropyran-4-one results in the formation of a cyanohydrin (specifically, 4-hydroxyoxane-4-carbonitrile). libretexts.orglibretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.orgchemguide.co.uk

Due to the high toxicity of HCN gas, the reaction is practically carried out by mixing the ketone with a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and then acidifying the mixture to a pH of 4-5 to generate HCN in situ. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. libretexts.orgchemguide.co.uk The 4-hydroxyoxane-4-carbonitrile (B2986381) thus formed is a direct precursor to the target molecule, requiring subsequent etherification at the hydroxyl group to complete the synthesis of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydropyran (THP) / Oxane |

| Dihydropyran |

| 4-hydroxyoxane-4-carbonitrile |

| Tetrahydropyran-4-one |

| Pyran-4-one |

| 1-oxa-1,3-butadiene |

| Thioester |

| Homoallylic alcohol |

| Aldehyde |

| Allylsilane |

| δ-hydroxy olefin |

| Unsaturated alkyl halide |

| 4-hydroxyoxane |

| Tosylate |

| Mesylate |

| Cyanohydrin |

| Potassium cyanide |

| Sodium cyanide |

Multi-component Reactions for Nitrile-Containing Pyran Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as the pyran (oxane) scaffold, in a single step from three or more reactants. nih.govgrowingscience.com These reactions are prized for their high atom economy, time-saving nature, and the molecular diversity they can generate, making them a powerful tool in organic synthesis and drug discovery. nih.govrsc.org For the synthesis of nitrile-containing pyran scaffolds, a common approach involves the condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound or a similar active methylene (B1212753) compound. growingscience.comsciforum.net

The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the third component, and a final intramolecular cyclization to yield the 4H-pyran ring. nih.gov A wide array of catalysts have been developed to facilitate these transformations under mild and environmentally friendly conditions. growingscience.com For instance, catalysts like KOH-loaded CaO have been used for the solvent-free synthesis of 4H-pyran derivatives from aromatic aldehydes, malononitrile, and ethyl acetoacetate. growingscience.com Similarly, magnetic nanocatalysts such as Fe3O4@SiO2 core-shell nanoparticles have been employed for the four-component coupling of aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate, affording substituted pyranopyrazoles in high yields. nih.gov

The versatility of MCRs allows for the incorporation of various functionalities into the pyran ring system. By carefully selecting the starting materials, complex structures, including spiro-pyran derivatives, can be assembled with high efficiency. rsc.orgrsc.org The choice of catalyst and reaction conditions (e.g., conventional heating vs. microwave irradiation) can significantly influence the reaction time and yield. nih.gov

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO / Solvent-free | 2-Amino-3-cyano-4H-pyran | High | growingscience.com |

| Aromatic Aldehyde, Malononitrile, Dimedone | Nanocomposites / Ethanolic medium | 4H-pyran scaffolds | up to 92 | nih.gov |

| Aldehyde, Malononitrile, 2,4-dinitrophenyl hydrazine, Ethyl Acetoacetate | SnCl2 / Microwave irradiation | Pyrano[2,3-c]pyrazole | 88 | nih.gov |

| Ninhydrin, Cyanoacetohydrazide, Ethyl Cyanoacetate, Aromatic Aldehydes, Pyrazolone, Malononitrile | Sequential one-pot / EtOH reflux | Spiroindenopyridotriazine-4H-pyrans | High | rsc.org |

Installation of the 2-Bromoethoxy Side Chain

Once the 4-hydroxyoxane-4-carbonitrile core is established, the next critical step is the installation of the 2-bromoethoxy side chain. This can be achieved through several strategies, primarily involving etherification followed by bromination, or a direct etherification with a bromo-functionalized reagent.

Etherification Strategies (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, this method can be applied by reacting the alkoxide of 4-hydroxyoxane-4-carbonitrile with a suitable two-carbon electrophile bearing a bromine atom or a precursor.

The reaction is initiated by deprotonating the hydroxyl group of the 4-hydroxyoxane-4-carbonitrile precursor with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.orgkhanacademy.org This potent nucleophile then attacks a primary alkyl halide, such as 1,2-dibromoethane (B42909). The SN2 mechanism dictates that the reaction works best with unhindered, primary alkyl halides to avoid competing elimination reactions (E2), which can become significant with secondary and tertiary substrates. masterorganicchemistry.com The use of 1,2-dibromoethane directly installs the 2-bromoethoxy group in a single step.

An alternative two-step approach involves reacting the alkoxide with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The resulting 4-(2-hydroxyethoxy)oxane-4-carbonitrile (B1382387) intermediate would then undergo a subsequent bromination reaction to yield the final product. This latter approach can sometimes offer advantages in terms of reagent availability and control over the reaction. A variation of the Williamson synthesis employs silver oxide (Ag2O), which allows the reaction to proceed under milder conditions without the need for a strong base, which can be beneficial for sensitive substrates. libretexts.org

| Alkoxide Precursor | Electrophile | Base/Reagent | Key Features | Ref |

| 4-Hydroxyoxane-4-carbonitrile | 1,2-Dibromoethane | NaH | Direct installation of 2-bromoethoxy group | libretexts.org |

| 4-Hydroxyoxane-4-carbonitrile | 2-Chloroethanol | NaH | Forms intermediate alcohol for bromination | youtube.com |

| 4-Hydroxyoxane-4-carbonitrile | Ethylene oxide | Base | Forms intermediate alcohol for bromination | |

| Alcohol on a sugar moiety | Alkyl Halide | Ag2O | Milder conditions, no strong base needed | libretexts.org |

Selective Bromination Reactions

Selective bromination is required when the synthetic strategy involves a 4-(2-hydroxyethoxy)oxane-4-carbonitrile intermediate. The goal is to convert the terminal primary alcohol of the side chain into a bromide without affecting the ether linkages or the nitrile group.

A variety of reagents can accomplish this transformation. Classic methods include the use of phosphorus tribromide (PBr3) or the Appel reaction, which utilizes carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). These methods are generally effective for converting primary alcohols to alkyl bromides.

More modern approaches offer enhanced selectivity. For instance, visible-light-mediated C-H bromination using N-bromoamide reagents can functionalize unactivated aliphatic C-H bonds with high site selectivity. researchgate.net While typically used for C-H bonds, related radical-based methods can be adapted for alcohol-to-bromide conversions. When dealing with substrates containing multiple reactive sites, such as acetophenone (B1666503) derivatives, the reaction conditions can be tuned to favor side-chain bromination over aromatic ring bromination by modifying the electron density of the ring, for example, by protecting hydroxyl groups. zenodo.org The choice of brominating agent and reaction conditions is critical to prevent unwanted side reactions, such as cleavage of the ether bond or reaction with the oxane ring. rsc.org

Chemo- and Regioselective Functionalization Approaches

Achieving the synthesis of this compound requires careful consideration of chemo- and regioselectivity at each step.

Chemoselectivity is paramount when handling a multifunctional molecule. During the Williamson ether synthesis, the strong base used to generate the alkoxide (e.g., NaH) must selectively deprotonate the hydroxyl group without reacting with the nitrile functionality. Similarly, during the bromination of a 4-(2-hydroxyethoxy) intermediate, the chosen reagent must selectively target the primary alcohol, leaving the ether bonds and the nitrile group intact.

Regioselectivity is crucial when using reagents with multiple reactive sites. For example, in the direct Williamson synthesis using 1,2-dibromoethane, the reaction relies on a single substitution to occur, yielding the desired product. Double substitution, leading to a dimeric ether, is a potential side reaction that can be minimized by controlling stoichiometry and reaction conditions. An alternative strategy to ensure regioselectivity involves the ring-opening of an epoxide. For instance, the 4-hydroxyoxane-4-carbonitrile alkoxide could open ethylene oxide to regioselectively form the primary alcohol of the 4-(2-hydroxyethoxy) side chain, which is then brominated. nih.gov This multi-step approach can offer superior control over the final structure.

Stereochemical Control in this compound Synthesis

The C4 position of the oxane ring in the target molecule is a quaternary stereocenter. Controlling the stereochemistry at this center is a significant challenge that can be addressed through either diastereoselective or enantioselective synthetic methods.

Diastereoselective and Enantioselective Approaches

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers. If the oxane ring already contains a stereocenter, a diastereoselective functionalization can be employed to set the stereochemistry at C4. Cascade reactions, such as inter- and intramolecular Michael additions, have been used to create highly substituted cyclohexanone (B45756) skeletons with excellent diastereoselectivity, and similar principles can be applied to oxane systems. beilstein-journals.org The conformation of the ring and the steric hindrance posed by existing substituents guide the approach of incoming reagents, leading to the preferential formation of one diastereomer.

Enantioselective approaches are employed to generate a single enantiomer of the target compound from achiral or racemic starting materials. For the synthesis of the nitrile-containing pyran core, organocatalysis has emerged as a powerful tool. mdpi.comnih.gov Chiral catalysts, such as thioureas and cinchona alkaloids, can effectively catalyze the MCR, leading to the formation of 2-amino-3-cyano-4H-pyran derivatives with high enantiomeric excess (ee). mdpi.comnih.gov For example, the reaction between benzylidenemalononitriles and pyrazolinones, catalyzed by cinchona alkaloids, can produce dihydropyrano[2,3-c]pyrazoles with up to >99% ee. nih.gov This strategy establishes the crucial C4 stereocenter in an enantiomerically pure form early in the synthesis. Subsequent functionalization to install the 2-bromoethoxy side chain would then proceed on an enantiopure scaffold.

| Reaction Type | Catalyst/Reagent | Key Outcome | ee (%) | Ref |

| Addition of β-naphthol to α,α-dicyanoolefins | Chiral bifunctional thiourea (B124793) | Enantioselective synthesis of 4H-chromenes | up to 90 | mdpi.com |

| Michael addition/Thorpe-Ziegler of 2-pyrazolin-5-ones to benzylidenemalononitriles | Cinchona alkaloid | Enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles | up to >99 | nih.gov |

| Michael addition of (E)-2-(2-nitrovinyl)phenols to malononitrile | Thiourea-based catalyst | Enantioselective synthesis of 4-nitromethyl-4H-chromenes | up to 76 | mdpi.com |

| Alcohol-Vinyl Epoxide C-C Coupling | (S)-Ir-Tol-BINAP | Enantioselective synthesis of substituted oxetanes | - | nih.gov |

Chiral Auxiliary and Asymmetric Catalysis Applications

The asymmetric synthesis of 4-alkoxy-oxane-4-carbonitriles and their analogs can be approached through several strategic pathways where stereocontrol is induced either by a covalently bonded chiral auxiliary or by a chiral catalyst.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of structures analogous to this compound, a precursor such as a β-keto ester or a carboxylic acid derivative attached to the oxane ring could be derivatized with a well-established chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine amide. wikipedia.orgresearcher.life

In a hypothetical pathway, an oxane-4-carboxylic acid derivative could be coupled to a chiral auxiliary. The resulting adduct can then be enolized and subjected to diastereoselective electrophilic cyanation. The steric bulk of the auxiliary would shield one face of the enolate, directing the incoming electrophilic cyanide source (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS) to the opposite face, thereby establishing the desired stereochemistry at the C4 position. Subsequent removal of the auxiliary would yield the enantiomerically enriched 4-cyano-oxane-4-carboxylic acid derivative, which could be further elaborated to the target compound. The effectiveness of such an approach is well-documented for creating α-quaternary centers in various systems.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. frontiersin.org For the synthesis of this compound, a key step could be the enantioselective addition of a cyanide equivalent to a prochiral oxan-4-one derivative.

One potential strategy involves the use of a chiral Lewis acid catalyst, which could coordinate to the carbonyl oxygen of an oxan-4-one precursor. This coordination would not only activate the carbonyl group for nucleophilic attack but also create a chiral environment, differentiating the two enantiotopic faces of the ketone. The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), would proceed with high enantioselectivity.

Organocatalysis provides another powerful tool. Chiral Brønsted acids, for instance, have been successfully employed in the desymmetrization of various substrates. nih.gov In a similar vein, a chiral organocatalyst could be used to facilitate an enantioselective Strecker-type reaction on an oxan-4-one, involving the addition of a cyanide source and an amine, followed by hydrolysis to yield a chiral α-amino nitrile precursor. The following table illustrates the application of various catalytic systems in the asymmetric synthesis of related heterocyclic compounds, demonstrating the high levels of stereocontrol achievable.

| Catalyst/Auxiliary | Reaction Type | Substrate Type | Yield (%) | Stereoselectivity (ee% or dr) | Reference Analogy |

|---|---|---|---|---|---|

| Quinine-derived Squaramide | Michael/Aza-Henry/Cyclization | β-nitroolefins | 69-91 | up to 99% ee | nih.gov |

| Chiral Phosphoric Acid | Acetalization/Oxa-Michael | p-peroxyquinols | 75-98 | up to 99% ee | nih.gov |

| (R)-DPPOTMS/AcOH | Reflexive-Michael Reaction | Hydroxyenals | 70-95 | >95:5 dr, >99% ee | rsc.org |

| BINOL-derived Sulfide | Bromolactonization | α-allyl carboxylic acids | 80-95 | up to 94% ee | nii.ac.jp |

Influence of Ring Conformation on Stereocontrol

The stereochemical outcome of reactions involving the oxane ring is profoundly influenced by its conformational preferences. The six-membered tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon atom can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring).

In the synthesis of a 4,4-disubstituted oxane such as this compound, two substituents must be installed at the C4 position. The stereocontrol is dictated by the conformation of the intermediate after the first addition.

Sequential Addition: If a cyanide group is first added to oxan-4-one, it will preferentially occupy the equatorial position to minimize steric interactions. The resulting 4-cyano-oxan-4-ol intermediate will have the hydroxyl group in the axial position. The subsequent substitution of the axial hydroxyl group with the 2-bromoethoxy moiety would proceed through an SN1-like or SN2-like mechanism. The stereochemical outcome would depend on whether the incoming nucleophile attacks from the same (retention) or opposite (inversion) face relative to the leaving group, which is influenced by the steric hindrance imposed by the equatorial cyano group and the ring itself.

Conformational Locking: The conformational preference of substituents can be estimated using conformational energy values (A-values), which quantify the energy difference between placing a substituent in an axial versus an equatorial position on a cyclohexane (B81311) ring. Larger A-values indicate a stronger preference for the equatorial position. The cyano group has a relatively small A-value, while an alkoxy group is larger. This suggests that in the final product, the bulkier 2-bromoethoxy group would have a strong preference for the equatorial position, which would in turn influence the synthetic strategy required to control the stereochemistry.

The following table provides A-values for substituents analogous to those on the target molecule, illustrating their steric demands and conformational preferences.

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -CN (Cyano) | 0.15 - 0.25 | Low |

| -OH (Hydroxy) | 0.6 - 1.0 | Moderate |

| -OR (Alkoxy) | 0.55 - 0.75 | Moderate |

| -CH3 (Methyl) | 1.74 | High |

Ultimately, controlling the stereochemistry during the synthesis of this compound requires a deep understanding of the oxane ring's conformation. The synthetic strategy must account for the preferred trajectories of nucleophilic attack and the steric and electronic properties of the substituents being introduced to achieve the desired three-dimensional arrangement. nih.gov

Reaction Chemistry and Transformational Potential of 4 2 Bromoethoxy Oxane 4 Carbonitrile

Reactivity of the Nitrile Group within the 4-(2-Bromoethoxy)oxane-4-carbonitrile Framework

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent electrophilicity is the foundation for a wide array of chemical transformations, allowing for the conversion of the cyano group into amines, amides, carboxylic acids, ketones, and various heterocyclic systems.

Hydrolysis to Carboxylic Acids and Amides: Mechanistic Investigations and Catalytic Considerations

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.comlibretexts.org The reaction can be catalyzed by either acid or base. numberanalytics.com

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.com A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which can then be deprotonated to yield the amide intermediate. libretexts.org If the reaction is allowed to proceed, the amide itself undergoes further hydrolysis to produce the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com Similar to the acidic pathway, prolonged reaction under basic conditions will hydrolyze the amide to a carboxylate salt, which upon acidic workup, yields the carboxylic acid. libretexts.org

Control over the reaction conditions is crucial to selectively isolate the amide or the carboxylic acid. stackexchange.com Milder conditions, such as using an alkaline solution of hydrogen peroxide, can favor the formation of the amide, while more forcing conditions like heating with strong acid or base will drive the reaction to completion to form the carboxylic acid. commonorganicchemistry.com

| Product | Reagents and Conditions | Mechanism Catalyst | Intermediate |

| 4-(2-Bromoethoxy)oxane-4-carboxamide | TFA-H2SO4 mixture; or Alkaline H2O2 | Acid or Base | Imidic Acid |

| 4-(2-Bromoethoxy)oxane-4-carboxylic Acid | Heat with dilute HCl or H2SO4 | Acid | Amide |

| Sodium 4-(2-bromoethoxy)oxane-4-carboxylate | Heat with aqueous NaOH | Base | Amide |

Reduction to Primary Amines: Exploring Diverse Reducing Agents and Selectivity

The reduction of the nitrile group to a primary amine is a highly valuable transformation in organic synthesis. studymind.co.uk This can be achieved through various methods, including catalytic hydrogenation and the use of hydride-based reducing agents. wikipedia.orgchemguide.co.uk

Strong hydride donors like lithium aluminum hydride (LiAlH₄) are exceptionally effective for this conversion, reacting rapidly with nitriles to produce primary amines after an aqueous workup. studymind.co.ukcommonorganicchemistry.com The mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.orgjove.com Other reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) and sodium borohydride (B1222165) in the presence of catalysts like CoCl₂ can also be employed. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation is often an economical alternative, utilizing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.orgchemguide.co.uk However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent) is critical for maximizing the yield of the primary amine. wikipedia.org

A key consideration for this compound is the chemoselectivity of the reducing agent, as the bromo group is also susceptible to reduction. While powerful reagents like LiAlH₄ can reduce both functional groups, certain systems have been developed for selective reductions. For instance, specific indium-based reagents have been shown to selectively reduce alkyl halides in the presence of nitriles, or conversely, reduce nitriles in the presence of other functionalities depending on the conditions. acs.orgnih.gov Similarly, diisopropylaminoborane (B2863991) has shown selectivity for nitriles over some functional groups. nih.govorganic-chemistry.org

| Reagent | Selectivity Considerations | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, may also reduce the C-Br bond. | 1. Dry Ether/THF 2. H₂O workup | (4-(2-Bromoethoxy)oxan-4-yl)methanamine |

| Catalytic Hydrogenation (H₂/Raney Ni, Pd/C) | May cause C-Br hydrogenolysis. Byproduct formation possible. wikipedia.orgcommonorganicchemistry.com | H₂ gas, elevated T/P, solvent (e.g., EtOH) | (4-(2-Bromoethoxy)oxan-4-yl)methanamine |

| Borane-THF (BH₃-THF) | Generally chemoselective for nitriles over alkyl halides. commonorganicchemistry.com | THF, heat | (4-(2-Bromoethoxy)oxan-4-yl)methanamine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Milder than LiAlH₄, may offer better selectivity. wikipedia.org | Alcoholic solvent | (4-(2-Bromoethoxy)oxan-4-yl)methanamine |

| Ammonia Borane (NH₃BH₃) / TiCl₄ | Effective for aliphatic and aromatic nitriles at room temperature. mdpi.com | Room temperature | (4-(2-Bromoethoxy)oxan-4-yl)methanamine |

Nucleophilic Addition Reactions (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, act as potent carbon nucleophiles that readily add to the electrophilic carbon of the nitrile group. ucalgary.ca This reaction provides an excellent route for the synthesis of ketones and the formation of new carbon-carbon bonds. libretexts.orgchemistrysteps.com

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming a stable intermediate imine anion (as a magnesium or lithium salt). libretexts.orgucalgary.ca A crucial feature of this reaction is that, unlike additions to esters, the negatively charged imine intermediate prevents a second addition of the organometallic reagent. chemistrysteps.com The ketone is only formed after a separate aqueous acidic workup step, which hydrolyzes the intermediate imine. ucalgary.camasterorganicchemistry.com This two-step process ensures that the newly formed ketone product does not react further with any remaining organometallic reagent. ucalgary.ca

This method allows for the synthesis of a wide variety of ketones from this compound by simply changing the R-group of the Grignard or organolithium reagent.

| Reagent Type | General Formula | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | R-MgX (e.g., CH₃MgBr) | Imine salt | Ketone (e.g., 1-(4-(2-Bromoethoxy)oxan-4-yl)ethan-1-one) |

| Organolithium Reagent | R-Li (e.g., n-BuLi) | Imine salt | Ketone (e.g., 1-(4-(2-Bromoethoxy)oxan-4-yl)pentan-1-one) |

[3+2] Cycloaddition Reactions Leading to Nitrogen Heterocycles

The nitrile group can participate in cycloaddition reactions, serving as a two-atom component for the construction of five-membered heterocyclic rings. researchgate.net A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by various reagents, provides a direct route to highly functionalized nitrogen-rich heterocycles. Other 1,3-dipoles can also react with the nitrile functionality to generate a diverse range of heterocyclic structures. The development of environmentally benign protocols, sometimes using heterogeneous catalysts, has expanded the scope of these cycloaddition reactions for synthesizing various nitrogen heterocycles. nih.gov

Further Derivatization to Imines, Amidines, and Other Nitrogen-Containing Functions

Beyond the major transformations described above, the nitrile group in this compound can be converted into other valuable nitrogen-containing functional groups.

Imines : As mentioned, imines (or their salts) are key intermediates in both the reduction of nitriles and their reaction with organometallic reagents. wikipedia.orgucalgary.ca While typically hydrolyzed in situ, these imine intermediates can potentially be trapped or isolated under specific conditions.

Amidines : Amidines can be synthesized through the direct addition of primary or secondary amines to the nitrile group. This reaction is often challenging and may require harsh conditions or activation of the nitrile. mdpi.com The use of Lewis acids or transition metal complexes can facilitate this transformation by coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the carbon and promoting the nucleophilic attack by the amine. mdpi.com

Reactivity of the 2-Bromoethoxy Group in this compound

The 2-bromoethoxy group features a primary alkyl bromide, a versatile functional group that primarily undergoes nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

The primary carbon attached to the bromine atom is an excellent electrophilic site for attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of various functionalities, such as azides, cyanides, thiols, and amines, at this position.

A particularly significant reaction pathway for a molecule like this compound is intramolecular cyclization. cdnsciencepub.com If the nitrile group is transformed into a suitable nucleophile (e.g., a primary amine via reduction), this newly formed nucleophilic center can attack the electrophilic carbon of the 2-bromoethoxy chain, displacing the bromide and forming a new heterocyclic ring. cdnsciencepub.comgatech.edu This strategy is a powerful tool for constructing complex polycyclic and spirocyclic systems. cdnsciencepub.com For example, reduction of the nitrile to a primary amine, followed by intramolecular N-alkylation, would lead to the formation of a spiro-piperazine derivative.

Intramolecular and Intermolecular Nucleophilic Substitution Reactions (SN1/SN2)

The carbon-bromine bond in the bromoethoxy moiety is polarized, rendering the carbon atom electrophilic and a prime target for nucleophiles. Given that the bromine is attached to a primary carbon, nucleophilic substitution is expected to proceed predominantly through a bimolecular (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs. SN2 reactions are characterized by an inversion of stereochemistry if the carbon were chiral, and their rates are dependent on the concentration of both the substrate and the incoming nucleophile.

In contrast, a unimolecular (SN1) mechanism is less likely due to the instability of the primary carbocation that would need to form as an intermediate. SN1 reactions typically require tertiary or secondary alkyl halides and are favored by polar protic solvents.

Formation of Cyclic Ethers (e.g., Furan or Pyran Rings)

Intramolecular nucleophilic substitution can lead to the formation of new heterocyclic structures. udhtu.edu.uaresearchgate.net While the existing ether oxygen atoms in this compound are potential internal nucleophiles, their attack on the brominated carbon is sterically hindered and would result in strained, small-ring systems. A more plausible strategy involves the chemical modification of the nitrile group into a potent nucleophile.

For instance, hydrolysis of the nitrile group under acidic or basic conditions can yield a carboxylic acid. libretexts.org Subsequent deprotonation with a base would form a carboxylate anion. This anion could then act as an intramolecular nucleophile, attacking the primary alkyl bromide to form a spiro-lactone, effectively creating a new five-membered ring fused at the C4 position of the oxane ring.

Table 1: Hypothetical Intramolecular Cyclization via Nitrile Hydrolysis

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Ring System Formed |

| 1 | This compound | H₃O⁺, Δ | 4-(2-Bromoethoxy)oxane-4-carboxylic acid | - |

| 2 | 4-(2-Bromoethoxy)oxane-4-carboxylic acid | NaH, THF | Spiro-lactone | Furan-2-one fused to oxane |

Anion-Mediated Ring Closure Strategies

The carbon atom alpha to the nitrile group is weakly acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a nitrile-stabilized carbanion. researchgate.netnih.govresearchgate.net This carbanion can then function as an intramolecular nucleophile, attacking the electrophilic carbon of the bromoethoxy group in an SN2 fashion. This cyclization would result in the formation of a new carbon-carbon bond, creating a cyclobutane (B1203170) ring spiro-fused to the oxane ring at the C4 position.

Table 2: Potential Anion-Mediated Spirocycle Formation

| Reactant | Reagents/Conditions | Expected Product | Mechanism |

| This compound | 1. LDA, THF, -78 °C2. Warm to RT | Spiro[3.5]nonane-1-carbonitrile derivative | Intramolecular SN2 attack by α-nitrile carbanion |

Elimination Reactions to Form Vinyl Ethers

Elimination reactions compete with nucleophilic substitutions, particularly when strong, sterically hindered bases are used at elevated temperatures. libretexts.orgdalalinstitute.comlibretexts.org The bromoethoxy group can undergo a bimolecular elimination (E2) reaction. In this process, a base abstracts a proton from the carbon adjacent to the oxygen (the β-carbon relative to the bromine), while simultaneously, the C-Br bond breaks and a double bond forms. pressbooks.pubyoutube.com

This reaction would convert the bromoethoxy group into a vinyloxy group, yielding 4-(vinyloxy)oxane-4-carbonitrile. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the bromide leaving group for optimal orbital overlap in the transition state. The use of bulky bases like potassium tert-butoxide favors elimination over substitution. Various methods for synthesizing vinyl ethers often involve such elimination strategies or transition-metal-catalyzed processes. orgsyn.orgresearchgate.netrsc.orgacademie-sciences.fracademie-sciences.fr

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as an effective handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net To participate in these reactions, the alkyl bromide is typically first converted into an organometallic species.

For example, reaction with magnesium metal in dry ether would form the corresponding Grignard reagent, 4-(2-(magnesiobromo)ethoxy)oxane-4-carbonitrile. leah4sci.commasterorganicchemistry.comresearchgate.netlibretexts.org This organometallic intermediate could then be coupled with various organic halides or triflates in the presence of a palladium or nickel catalyst (e.g., Suzuki, Negishi, or Hiyama coupling) to introduce new alkyl, vinyl, or aryl groups. nih.govresearchgate.net

Table 3: Potential Cross-Coupling Strategies

| Step | Reagents/Conditions | Intermediate/Product | Coupling Type (Example) |

| 1. Organometallic Formation | Mg, THF | Grignard Reagent | - |

| 2. Cross-Coupling | Aryl-Br, Pd(PPh₃)₄ | Aryl-substituted ether | Suzuki/Negishi |

| 1. Organometallic Formation | 2 eq. t-BuLi | Organolithium Reagent | - |

| 2. Cross-Coupling | R-Sn(Bu)₃, PdCl₂(dppf) | Alkyl-substituted ether | Stille |

Functional Group Interconversions Involving the Bromine Atom

Beyond cross-coupling, the bromine atom can be readily displaced by a variety of nucleophiles to install different functional groups. These transformations typically follow an SN2 pathway.

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) would yield 4-(2-azidoethoxy)oxane-4-carbonitrile, a precursor for amines or triazoles.

Thiol Introduction: Treatment with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis would produce the corresponding thiol, 4-(2-mercaptoethoxy)oxane-4-carbonitrile.

Finkelstein Reaction: The bromide can be exchanged for another halide. For example, reacting with sodium iodide (NaI) in acetone (B3395972) would produce the iodo-analogue, which is often more reactive in subsequent coupling reactions.

Chemoselective Transformations of Co-existing Functional Groups

The presence of multiple functional groups in this compound allows for chemoselective reactions, where one group is modified while others remain intact. researchgate.netnih.gov

The primary alkyl bromide is generally the most reactive electrophilic site. It can undergo nucleophilic substitution with soft nucleophiles (e.g., thiols, iodides) under conditions that would not affect the nitrile or ether groups.

Conversely, the nitrile group can be selectively transformed. libretexts.org

Reduction to Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. organic-chemistry.org Under certain conditions, this reduction can be performed without cleaving the C-Br bond. acs.org

Partial Reduction to Aldehyde: Reagents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an imine, which upon aqueous workup, yields an aldehyde. wikipedia.org

Hydrolysis to Carboxylic Acid: As previously mentioned, nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgresearchgate.netopenstax.org Careful selection of conditions may prevent competing elimination or substitution at the alkyl bromide site.

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. masterorganicchemistry.com This allows for the formation of a new C-C bond at the nitrile carbon.

The ether linkages within the oxane ring and the ethoxy chain are generally stable and unreactive under most conditions that would transform the bromide or nitrile groups, making them excellent scaffolding components for these chemical modifications.

Orthogonal Reactivity Control Strategies

Orthogonal reactivity refers to the selective manipulation of one functional group in the presence of another, a cornerstone of modern synthetic strategy. In the case of this compound, the bromo and cyano groups offer clear opportunities for such control.

The bromoethoxy group presents a primary alkyl bromide, which is susceptible to nucleophilic substitution reactions (SN2). A variety of nucleophiles, such as amines, thiols, and alkoxides, could potentially displace the bromide to form new carbon-heteroatom bonds. The conditions for these reactions are typically mild and would likely not affect the more robust nitrile group.

Conversely, the nitrile group can undergo a range of transformations under conditions that would leave the alkyl bromide intact. For instance, nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, or reduced to primary amines using reducing agents like lithium aluminum hydride. Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

The successful implementation of orthogonal control would depend on the careful selection of reagents and reaction conditions, as outlined in the hypothetical reaction scheme below.

Table 1: Hypothetical Orthogonal Reactivity of this compound

| Reagent/Condition | Targeted Functional Group | Expected Product |

|---|---|---|

| Sodium azide (NaN3) in DMF | Bromoethoxy | 4-(2-Azidoethoxy)oxane-4-carbonitrile |

| Sodium thiophenoxide (NaSPh) in THF | Bromoethoxy | 4-(2-(Phenylthio)ethoxy)oxane-4-carbonitrile |

| H2SO4, H2O, heat | Nitrile | 4-(2-Bromoethoxy)oxane-4-carboxylic acid |

Role of Protecting Group Chemistry in Multi-Step Sequences

In more complex synthetic endeavors, it might be necessary to temporarily mask the reactivity of one of the functional groups to perform transformations on the other. This is where protecting group chemistry becomes crucial.

For instance, if a desired reaction requires strongly basic conditions that could react with the alkyl bromide, the bromo group could be temporarily converted to a less reactive functionality. However, a more common scenario would involve protecting a group that is more sensitive to a wider range of conditions.

While the nitrile and bromo groups themselves are not typically protected, if other reactive sites were present on a more complex derivative of the parent molecule, standard protecting group strategies could be employed. For example, if a hydroxyl group were present elsewhere in the molecule, it could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn) to allow for selective manipulation of the bromo or nitrile functionalities. The choice of protecting group would be dictated by its stability to the subsequent reaction conditions and the ease of its removal.

Cascade and Multicomponent Reactions Utilizing this compound

Cascade and multicomponent reactions are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. The bifunctional nature of this compound makes it a theoretically attractive substrate for such reactions.

A hypothetical cascade reaction could be initiated by a nucleophilic attack on the alkyl bromide. The newly introduced functionality could then participate in an intramolecular reaction with the nitrile group. For example, if the nucleophile is an amine, the resulting secondary amine could potentially cyclize onto the nitrile, leading to the formation of a heterocyclic ring fused to the oxane core.

In the realm of multicomponent reactions, this compound could serve as a versatile building block. For instance, in a Passerini or Ugi-type reaction, the nitrile group could potentially participate as one of the components, leading to the rapid assembly of complex, polyfunctional molecules. The bromoethoxy group could remain as a handle for further diversification of the product.

Table 2: Hypothetical Multicomponent Reaction Involving an Oxane-4-carbonitrile Derivative

| Reaction Type | Components | Hypothetical Product Core |

|---|---|---|

| Ugi Reaction | Oxane-4-carboxaldehyde (derived from the nitrile), an amine, a carboxylic acid, and an isocyanide | α-Acylamino-N-alkyl-4-(oxan-4-yl)acetamide derivative |

It is important to reiterate that the reactions and strategies discussed in this article are purely theoretical. The actual chemical behavior of this compound can only be determined through experimental investigation. The lack of any published data on this compound highlights a potential area for future synthetic exploration.

Applications in Advanced Organic Synthesis and Materials Research

4-(2-Bromoethoxy)oxane-4-carbonitrile as a Versatile Synthetic Scaffold

The inherent reactivity of the bromoethoxy group, coupled with the synthetic utility of the nitrile and the conformational rigidity of the oxane ring, makes this compound an ideal starting point for a variety of chemical transformations.

The tetrahydropyran (B127337) (THP) moiety is a privileged scaffold found in a multitude of natural products and biologically active molecules. The functional handles on this compound allow for its elaboration into more complex THP derivatives. For instance, the bromoethoxy side chain can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities.

Table 1: Potential Transformations of this compound

| Starting Material | Reagent/Condition | Product Functional Group |

| This compound | R-NH2 (Nucleophilic Amine) | Secondary or Tertiary Amine |

| This compound | R-SH (Thiol) | Thioether |

| This compound | H3O+ (Acid Hydrolysis) | Carboxylic Acid |

| This compound | LiAlH4 (Reduction) | Primary Amine |

This table is illustrative of the potential synthetic transformations and is not based on experimentally verified data for this specific compound.

The bifunctional nature of this compound makes it a promising candidate for the construction of more intricate three-dimensional structures such as bridged and spirocyclic systems. Intramolecular reactions, where a nucleophile generated from the nitrile group or another part of the molecule attacks the electrophilic carbon of the bromoethoxy chain, could lead to the formation of novel ring systems. Such complex scaffolds are of high interest in drug discovery as they can provide access to unexplored chemical space and lead to compounds with improved pharmacological properties.

Role in Medicinal Chemistry Research Programs

The structural attributes of this compound make it an attractive starting point for medicinal chemistry campaigns aimed at the discovery and development of new drugs.

Scaffold for Novel Chemical Entity (NCE) Discovery

In the quest for NCEs, the novelty of the chemical scaffold is of paramount importance. The unique combination of a tetrahydropyran ring, a nitrile, and a flexible bromoethoxy linker in this compound provides a distinct starting point for the design of new molecules. By systematically modifying each of these components, medicinal chemists can generate a library of diverse compounds for screening against various biological targets. The tetrahydropyran core can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological macromolecules.

Intermediate for Potential Bioactive Compound Synthesis (excluding therapeutic properties)

The reactivity of the bromoethoxy group allows for the facile introduction of various pharmacophores, which are the essential features of a molecule that interact with a biological target. By coupling known bioactive fragments to the this compound core, researchers can explore new chemical space and potentially discover compounds with novel biological activities. This modular approach allows for the rapid synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

Development of Focused Libraries of Derivatives for Biological Evaluation (excluding clinical data)

The amenability of this compound to parallel synthesis techniques makes it an ideal building block for the creation of focused libraries of compounds. By employing combinatorial chemistry approaches, a large number of derivatives can be synthesized and screened in high-throughput assays to identify initial hits. These focused libraries can be designed to target specific protein families or biological pathways, thereby increasing the efficiency of the drug discovery process.

Contributions to Material Science Research

The unique combination of functional groups in this compound positions it as a promising candidate for various applications in materials science. Its bifunctional nature, possessing both a polymerizable group (potentially the nitrile) and a reactive handle (the bromoethoxy group), allows for the design of novel polymers and functional materials.

Monomer or Precursor in Polymer Synthesis

The structure of this compound lends itself to several polymerization strategies, making it a valuable potential monomer or precursor for advanced polymers.

Nitrile Polymerization: The nitrile group is a known functional group for polymerization. While less common than vinyl polymerization, the polymerization of nitriles can lead to polymers with unique properties, such as high thermal stability and interesting electronic characteristics. The incorporation of the oxane and bromoethoxy moieties would introduce flexibility and further reactive sites into the resulting polymer backbone.

The polymerization of monomers containing both ether and nitrile functionalities is a known strategy for creating high-performance polymers. These materials, often referred to as poly(ether nitrile)s, can exhibit a desirable combination of thermal stability, chemical resistance, and mechanical strength. While no specific research details the use of this compound in this context, its structure aligns with the necessary characteristics for a monomer in such syntheses.

Building Block for Functional Materials

Beyond its potential as a monomer, this compound can serve as a versatile building block for the synthesis of more complex functional materials. The reactive bromoethoxy group is a key feature in this regard.

The carbon-bromine bond can be readily targeted for various nucleophilic substitution reactions. This allows for the grafting of other functional molecules onto the oxane core, opening up possibilities for the creation of:

Specialty Chemicals: By reacting the bromoethoxy group with different nucleophiles, a diverse library of oxane-4-carbonitrile derivatives can be synthesized, each with potentially unique properties for applications in areas such as medicinal chemistry or as additives for materials.

Surface Modification Agents: The molecule could be attached to surfaces via the bromoethoxy group to alter their properties, for example, to increase hydrophilicity or to introduce specific binding sites.

Cross-linking Agents: For existing polymer systems, this compound could potentially be used as a cross-linking agent. The bromoethoxy group could react with functional groups on polymer chains, creating a network structure that would enhance the mechanical properties and solvent resistance of the material.

The combination of the polar nitrile group and the flexible ether components, along with the reactive handle, makes this compound a molecule with significant, albeit currently underexplored, potential in the development of new materials. Further research into the reactivity and polymerization behavior of this compound is warranted to fully unlock its capabilities.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. A comprehensive NMR analysis involves a suite of one-dimensional and two-dimensional experiments to assemble the complete structural puzzle.

One-dimensional ¹H and ¹³C NMR spectra are foundational for identifying the distinct chemical environments of the hydrogen and carbon atoms within the molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and steric effects.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct groups of signals corresponding to the protons of the oxane ring and the bromoethoxy side chain. Due to the chair conformation of the oxane ring, protons at positions 2, 3, 5, and 6 are diastereotopic, meaning the axial and equatorial protons will have different chemical shifts.

Oxane Protons (H-2/H-6 and H-3/H-5): The protons on carbons adjacent to the ring oxygen (C2 and C6) are expected to appear in the range of δ 3.5-4.0 ppm. The protons at C3 and C5, being further from the electronegative oxygen, would likely resonate further upfield, around δ 1.8-2.2 ppm. Each of these positions would show complex multiplets due to geminal and vicinal coupling.

Bromoethoxy Protons (-OCH₂CH₂Br): The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH ₂-) are predicted to appear around δ 3.8-4.0 ppm as a triplet. The methylene protons adjacent to the bromine atom (-CH ₂-Br) would be found further downfield due to the deshielding effect of bromine, typically around δ 3.5-3.7 ppm, also as a triplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, as the molecule possesses a plane of symmetry through C4 and the ring oxygen.

Oxane Carbons: The carbons adjacent to the ring oxygen (C-2 and C-6) are expected to resonate in the typical ether region of δ 65-70 ppm. organicchemistrydata.orgwisc.edu The C-3 and C-5 carbons would appear in the alkane region, estimated at δ 30-35 ppm.